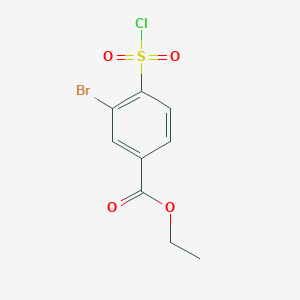

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromo-4-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRSZYNOLXITNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-(chlorosulfonyl)benzoate: A Versatile Building Block for Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1000932-93-3), a halogenated and sulfonylated aromatic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, a representative synthesis protocol, and its prospective applications as a versatile chemical scaffold.

Core Chemical and Physical Properties

This compound is a unique trifunctional molecule, incorporating a brominated benzene ring, an ethyl ester, and a reactive sulfonyl chloride group. This distinct combination of functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures. While experimentally determined data for this specific compound is not widely available, its properties can be reliably estimated based on its structural analogues and the well-understood contributions of its constituent functional groups.

| Property | Estimated Value/Information | Source/Rationale |

| CAS Number | 1000932-93-3 | - |

| Molecular Formula | C₉H₈BrClO₄S | Based on isomeric compounds[1] |

| Molecular Weight | 327.58 g/mol | Based on isomeric compounds[1] |

| Appearance | Expected to be a white to off-white solid | General appearance of similar aromatic sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone. Expected to be insoluble in water. | General solubility of related organic compounds |

| Melting Point | Not available. Likely to be in the range of 60-100 °C. | Comparison with structurally similar substituted benzoates |

| Boiling Point | Not available. Likely to decompose at high temperatures. | Sulfonyl chlorides are generally heat-sensitive |

| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles. The compound is sensitive to moisture. | Well-established reactivity of sulfonyl chlorides |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the chlorosulfonylation of a suitable precursor, such as ethyl 3-bromobenzoate.

Representative Synthesis Protocol: Chlorosulfonylation of Ethyl 3-bromobenzoate

This protocol outlines a representative method for the synthesis of this compound. The causality behind the experimental choices lies in the need for anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and the use of a strong chlorosulfonating agent.

Materials:

-

Ethyl 3-bromobenzoate

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-bromobenzoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Chlorosulfonylation: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity in this compound is the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The presence of both a bromine atom and a sulfonyl chloride group offers multiple avenues for chemical modification and the introduction of pharmacophoric features.

Role as a Versatile Chemical Probe and Linker

The reactive sulfonyl chloride handle allows for the covalent modification of biological targets, making it a valuable tool for chemical biology and target identification studies. It can be used to develop activity-based probes to identify and characterize novel enzyme targets. Furthermore, the trifunctional nature of the molecule allows for its use as a linker in the development of more complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).

Potential as a Scaffold for Kinase Inhibitors

The sulfonamide moiety, which can be readily formed from the sulfonyl chloride, is a common feature in many kinase inhibitors. The aromatic ring can be further functionalized via cross-coupling reactions at the bromine position to introduce moieties that can interact with specific residues in the kinase active site.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical mechanism of action for a kinase inhibitor derived from this compound.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on the safety data for structurally related compounds, this compound is expected to be corrosive and cause severe skin burns and eye damage.[2][3] It is also likely to be a respiratory irritant.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive sulfonyl chloride, a modifiable bromine handle, and an ethyl ester moiety provides a powerful platform for the creation of diverse and complex molecules with potential therapeutic applications. While further experimental characterization of this specific compound is warranted, its potential based on established chemical principles is clear. Researchers in the pharmaceutical and life sciences are encouraged to explore the utility of this compound in their discovery and development programs.

References

Sources

Structure and reactivity of 3-bromo-4-chlorosulfonylbenzoic acid ethyl ester

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate

Executive Summary: this compound is a multi-functional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of three distinct reactive centers—an ethyl ester, an aryl bromide, and a sulfonyl chloride—makes it a versatile scaffold for the synthesis of complex molecular architectures. The sulfonyl chloride group serves as a powerful electrophile for constructing sulfonamides and sulfonate esters, the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the ethyl ester provides a site for further modification or for tuning solubility and pharmacokinetic properties. This guide provides a comprehensive analysis of its structure, outlines a robust synthetic protocol, and explores the nuanced reactivity of each functional group, offering field-proven insights for researchers in drug development and synthetic chemistry.

Molecular Structure and Physicochemical Properties

This compound, with CAS Number 1000932-93-3, is a substituted benzene derivative. The molecule's architecture is defined by an ethyl benzoate core with a bromine atom at the meta-position and a chlorosulfonyl group at the para-position relative to the ester.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1000932-93-3 | |

| Molecular Formula | C₉H₈BrClO₄S | [1] |

| Molecular Weight | 327.58 g/mol | [1] |

| Topological Polar Surface Area | 60.44 Ų | [1] |

| Predicted LogP | 2.55 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic Profile

A robust analytical characterization is essential for confirming the identity and purity of the compound. The expected spectroscopic data are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the three aromatic protons, with splitting patterns dictated by their ortho, meta, and para relationships. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six unique aromatic carbons. The carbons attached to bromine and the sulfonyl group will be significantly influenced. |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch of the ester (approx. 1720 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfonyl chloride group (approx. 1375 and 1180 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of this compound involves the chlorosulfonation of a readily available precursor, ethyl 3-bromobenzoate.

Retrosynthetic Analysis

The retrosynthetic approach identifies ethyl 3-bromobenzoate as the key starting material, which itself can be prepared from 3-bromobenzoic acid through Fischer esterification. This strategy is efficient as it installs the less reactive functional groups first.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Chlorosulfonation of Ethyl 3-bromobenzoate

This protocol describes a standard laboratory procedure for the synthesis. The causality behind using chlorosulfonic acid is its dual function as both the sulfonating agent and the chlorinating agent in a one-pot reaction. An excess is used to drive the reaction to completion.[2]

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, acid-resistant gloves, and a face shield.[3][4]

Materials:

-

Ethyl 3-bromobenzoate

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-bromobenzoate (1.0 eq). Dissolve the starting material in a minimal amount of dry dichloromethane.

-

Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Reagent: Slowly add chlorosulfonic acid (4-5 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is quenched by carefully and slowly pouring the mixture onto crushed ice. This step must be performed with extreme caution in the fume hood due to the vigorous evolution of HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). The organic solvent isolates the desired product from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, if solid.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations, making it a powerful building block.

Caption: Reactivity map illustrating the key transformations for each functional group.

The Sulfonyl Chloride Moiety: The Electrophilic Hub

The sulfonyl chloride group is the most electrophilic site on the molecule. The sulfur atom is rendered highly electron-deficient by two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[5]

-

Sulfonamide Formation: This is arguably the most important reaction of sulfonyl chlorides. Reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) readily forms sulfonamides.[5] This linkage is a privileged scaffold in medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants. The base is essential to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: Treatment with alcohols in the presence of a base yields sulfonate esters. This reaction is synthetically useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[5]

-

Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones, typically catalyzed by a Lewis acid like AlCl₃.[5]

-

Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[6] This necessitates handling under anhydrous conditions for most synthetic applications.

The Aryl Bromide: A Gateway to Cross-Coupling

The bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high precision.[7]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the synthesis of complex biaryl structures.

-

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenyl derivatives.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, providing an alternative route to complex aniline derivatives.

The Ethyl Ester Group: A Modifiable Polar Terminus

The ethyl ester group is less reactive than the sulfonyl chloride but offers important opportunities for late-stage functionalization. Its presence influences the molecule's polarity and can be used as a prodrug moiety to enhance bioavailability.[8]

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid under basic conditions (e.g., NaOH, H₂O) or hydrolyzed under acidic conditions. The resulting carboxylic acid provides a new reactive handle for amide bond formation.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) can reduce the ester to a primary benzyl alcohol.[9] Borane is often preferred for its selectivity if other reducible groups are present.[9]

-

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its trifunctional nature allows for the systematic exploration of chemical space around a core scaffold.

-

Scaffold for Library Synthesis: Researchers can use the compound to generate large libraries of diverse molecules. For example, one could first react the sulfonyl chloride with a panel of amines, then diversify the aryl bromide position through Suzuki coupling with various boronic acids.

-

Access to Privileged Structures: The rapid formation of sulfonamides allows for the synthesis of compounds containing this well-established pharmacophore.

-

Fragment-Based Drug Discovery (FBDD): The molecule and its simple derivatives can serve as fragments for screening against biological targets. Hits can then be elaborated using the reactivity of the other functional groups.

Safety, Handling, and Storage

Proper handling of this reagent is paramount due to the reactivity of the sulfonyl chloride group.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[3][10]

-

Ventilation: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[3][11]

-

Incompatibilities: Avoid contact with water, moisture, strong bases, amines, alcohols, and strong oxidizing agents.[3][4] It can react violently with some of these substances.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The use of a desiccator is recommended for long-term storage.

Conclusion

This compound is a strategically designed chemical intermediate that offers a remarkable degree of synthetic flexibility. The predictable and orthogonal reactivity of its sulfonyl chloride, aryl bromide, and ethyl ester functionalities provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables its effective application in the discovery and development of new pharmaceuticals and other high-value chemical entities.

References

- Gilman, H., & Artman, N. R. (1957). Reactions of Aromatic Sulfonyl Chlorides with Organocadmium Reagents. The Journal of Organic Chemistry, 22(11), 1410-1412.

-

Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

-

ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). An unusual reaction of ethyl 4-bromomethylbenzoate with the carbanion of substituted ethyl acetate. Retrieved from [Link]

-

OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

-

New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Reddit. (2021, November 23). How dangerous is thionyl chloride? Retrieved from [Link]

-

Chegg.com. (2019, August 15). Solved Question 2 Explain why ethyl benzoate will only react... Retrieved from [Link]

-

Quora. (2021, June 24). What is ethyl benzoate from benzoic acid? Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved from [Link]

-

YouTube. (2025, August 13). [Chemistry] Methylmagnesium bromide with ethyl Benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-ethylbenzoic acid. Retrieved from [Link]

- Google Patents. (2013, December 25). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. (1982, April 7). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate...

-

PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-bromo-, ethyl ester (CAS 24398-88-7). Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-4-fluoro-benzoic Acid Ethyl Ester. Retrieved from [Link]

-

Baruch S. Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Aromatic Sulfonations and Related Reactions - ProQuest [proquest.com]

- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 4. nj.gov [nj.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. Ethyl 2-bromo-4-ethylbenzoate | Benchchem [benchchem.com]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aksci.com [aksci.com]

- 11. reddit.com [reddit.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to Dual-Functionalized Aryl Sulfonyl Chloride Building Blocks in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of dual-functionalized aryl sulfonyl chloride building blocks, a pivotal class of reagents in contemporary drug discovery. We delve into the strategic design, synthesis, and application of these versatile scaffolds, highlighting their capacity to accelerate the generation of diverse and complex molecular libraries. By presenting a second reactive handle, these building blocks enable streamlined multi-step syntheses and the exploration of novel chemical space. This guide offers researchers and drug development professionals a comprehensive resource, detailing proven synthetic protocols, mechanistic insights, and case studies that underscore the transformative potential of these reagents in the quest for new therapeutic agents.

Introduction: The Strategic Advantage of Dual-Functionality

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of blockbuster drugs, including antibacterial, diuretic, and anti-cancer agents. Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this single-point-of-diversification approach can be limiting in the context of high-throughput screening and the demand for structurally diverse compound libraries.

Dual-functionalized aryl sulfonyl chloride building blocks have emerged as a powerful solution to this challenge. These reagents incorporate a second functional group on the aryl ring, such as a halogen, boronic acid, alkyne, or another nucleophilic/electrophilic site. This pre-installed "second handle" provides a strategic advantage, enabling researchers to rapidly introduce additional complexity and diversity into their molecules through subsequent, often orthogonal, chemical transformations. This approach facilitates the exploration of a much broader chemical space from a single, versatile starting material, thereby accelerating the identification of novel drug candidates.

This guide will provide a detailed overview of the synthesis and application of these critical building blocks, offering practical insights and protocols for their effective use in drug discovery programs.

Synthesis of Dual-Functionalized Aryl Sulfonyl Chloride Building Blocks

The reliable synthesis of dual-functionalized aryl sulfonyl chlorides is paramount to their utility. The choice of synthetic route is dictated by the nature of the two functional groups and their relative positions on the aryl ring. The most common strategies involve either the direct chlorosulfonylation of a pre-functionalized arene or the functionalization of an existing aryl sulfonic acid or its derivative.

Direct Chlorosulfonylation

Direct chlorosulfonylation is a widely used method for introducing the sulfonyl chloride group onto an aromatic ring that already bears the second functional group. Chlorosulfonic acid is a common reagent for this transformation.

Key Experimental Considerations:

-

Substrate Reactivity: The aromatic ring must be sufficiently activated to undergo electrophilic substitution. Electron-withdrawing groups can hinder the reaction, often requiring harsher conditions.

-

Functional Group Compatibility: The second functional group must be stable to the strongly acidic and oxidizing conditions of chlorosulfonylation. Protective groups may be necessary for sensitive functionalities.

-

Regioselectivity: The position of the incoming sulfonyl chloride group is directed by the existing functional group. Ortho- and para-substitution are typically favored for electron-donating groups, while meta-substitution is common for electron-withdrawing groups.

Detailed Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a fume hood, add 10 g of bromobenzene to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 3 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

The solid product, 4-bromobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as hexane, to yield the purified product.

Functionalization of Aryl Sulfonic Acids and Their Derivatives

An alternative approach involves modifying a pre-existing aryl sulfonic acid or sulfonyl chloride. This strategy is particularly useful when the desired second functional group is not compatible with direct chlorosulfonylation.

Example: Synthesis of an Aryl Boronic Ester Sulfonyl Chloride via Miyaura Borylation

This method allows for the late-stage introduction of a versatile boronic ester, which can then be used in a wide range of palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Synthesis of 4-(Pinacolboranyl)benzenesulfonyl Chloride

-

To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dioxane, add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents), and a base such as potassium acetate (3 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by GC-MS or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Applications in Drug Discovery: Building Molecular Complexity

The true power of dual-functionalized aryl sulfonyl chloride building blocks lies in their ability to streamline the synthesis of complex molecules and diverse compound libraries. The presence of two distinct reactive sites allows for a modular and convergent approach to synthesis.

Workflow for Library Synthesis

The general workflow for utilizing these building blocks in library synthesis is illustrated below. The initial reaction at the sulfonyl chloride group is typically followed by a diversification step at the second functional group.

Caption: General workflow for library synthesis using dual-functionalized aryl sulfonyl chlorides.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aryl sulfonamide scaffold. The use of a dual-functionalized building block, such as 4-bromo-3-fluorobenzenesulfonyl chloride, allows for the rapid exploration of structure-activity relationships (SAR) at two positions.

Reaction Scheme:

-

Sulfonamide Formation: Reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with a library of primary and secondary amines yields a series of bromo-fluoro-substituted sulfonamides.

-

Suzuki Coupling: The bromine atom serves as a handle for a subsequent Suzuki cross-coupling reaction with a diverse set of boronic acids, introducing a wide range of aryl and heteroaryl substituents.

This two-step sequence allows for the generation of a large and diverse library of potential kinase inhibitors from a single starting material.

Data Presentation: Representative Building Blocks

| Building Block | Second Functional Group | Potential Subsequent Reactions |

| 4-Bromobenzenesulfonyl chloride | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Stille couplings |

| 4-Iodobenzenesulfonyl chloride | Iodo | Suzuki, Sonogashira, Buchwald-Hartwig, Stille couplings |

| 4-(Pinacolboranyl)benzenesulfonyl chloride | Boronic Ester | Suzuki coupling |

| 4-Ethynylbenzenesulfonyl chloride | Alkyne | Sonogashira coupling, Click chemistry (CuAAC) |

| 3-Aminobenzenesulfonyl chloride | Amino | Amide bond formation, Reductive amination |

| 4-Hydroxybenzenesulfonyl chloride | Hydroxyl | Etherification, Esterification |

Reaction Mechanisms and Experimental Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of Sulfonamide Formation

The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

Caption: Simplified mechanism of sulfonamide bond formation.

Causality Behind Experimental Choices:

-

Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which can otherwise form an unreactive ammonium salt with the starting amine. The choice of base can influence the reaction rate and selectivity.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid solvolysis of the sulfonyl chloride.

-

Temperature: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.

Orthogonal Reactivity

The success of using dual-functionalized building blocks hinges on the orthogonal reactivity of the two functional groups. For example, in a 4-bromobenzenesulfonyl chloride, the sulfonamide formation can be performed selectively in the presence of the bromo group. Subsequently, the conditions for a Suzuki coupling (palladium catalyst, base, heat) are chosen such that they do not cleave the newly formed sulfonamide bond. This selective reactivity is the key to their utility in multi-step syntheses.

Future Directions and Outlook

The field of dual-functionalized building blocks is continually evolving. Future directions include:

-

Development of Novel Building Blocks: The design and synthesis of new building blocks with unique functional group combinations will open up new avenues for chemical space exploration.

-

Photoredox Catalysis: The integration of photoredox catalysis will enable novel transformations of these building blocks under mild conditions.

-

Bioconjugation: Dual-functionalized sulfonyl chlorides with biocompatible handles could find applications in bioconjugation and chemical biology.

Conclusion

Dual-functionalized aryl sulfonyl chloride building blocks are indispensable tools in modern drug discovery. Their ability to facilitate the rapid and efficient synthesis of diverse and complex molecular libraries provides a significant advantage in the search for new therapeutic agents. By understanding the principles of their synthesis, reactivity, and strategic application, researchers can fully leverage the potential of these versatile reagents to accelerate their drug discovery programs.

References

-

The sulfonamide group in medicinal chemistry: a versatile scaffold in drug design. Maresca, A., et al. (2013). Expert Opinion on Therapeutic Patents. [Link]

-

The sulfonamide motif in the discovery and development of antibacterial agents. Al-Suwaidan, I. A., et al. (2018). Expert Opinion on Drug Discovery. [Link]

-

Chlorosulfonic Acid: A Versatile Reagent. R. J. Cremlyn. (2002). Royal Society of Chemistry. [Link]

Strategic Sourcing & Technical Profile: Ethyl 3-bromo-4-(chlorosulfonyl)benzoate

The following technical guide details the sourcing, pricing dynamics, and chemical utility of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1000932-93-3).

CAS: 1000932-93-3 | Formula: C9H8BrClO4S | MW: 327.58 g/mol [1]

Part 1: Executive Technical Summary

This compound is a high-value trifunctional building block utilized primarily in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structure offers three distinct "handles" for orthogonal functionalization, making it a critical intermediate for fragment-based drug discovery (FBDD) and scaffold hopping.

-

Primary Utility: Synthesis of polysubstituted benzenes where the sulfonamide, biaryl (via bromide), and carboxylic acid (via ester) motifs are required in specific spatial arrangements.

-

Sourcing Status: Niche/Specialty Chemical. Not a commodity. High price volatility based on isomeric purity.

-

Key Risk: Hydrolytic instability of the sulfonyl chloride moiety requires strict cold-chain logistics and anhydrous handling.

Part 2: Chemical Architecture & Reactivity

To effectively use this compound, researchers must understand the hierarchy of its reactivity. It contains three electrophilic sites with varying susceptibility to nucleophilic attack.

Chemo-Selectivity & Order of Operations

The success of synthesis using this scaffold depends on the sequence of events . The sulfonyl chloride is the most reactive and least stable group, dictating that sulfonamide formation is typically the first step.

Figure 1: The obligatory "Order of Operations" for scaffold elaboration. Attempting Pd-coupling before sulfonamide formation often leads to desulfonylation or catalyst poisoning.

Synthesis Pathways & Impurity Profile

Understanding how the supplier makes this compound helps in anticipating impurities.

-

Route A (Direct Chlorosulfonation): Reaction of ethyl 3-bromobenzoate with chlorosulfonic acid.

-

Risk: Regioisomers. The ester directs meta (position 5), while the bromine directs ortho/para.[2] This conflict can lead to ~5-10% of the 3-bromo-5-(chlorosulfonyl) isomer, which is difficult to separate.

-

-

Route B (Diazo-Sulfonation): From ethyl 4-amino-3-bromobenzoate via Sandmeyer-type reaction (SO2, CuCl2).

Part 3: Market Analysis – Suppliers & Price

The market for CAS 1000932-93-3 is fragmented. It is typically stocked by "catalog aggregators" but manufactured by specialized CROs in China and India.

Indicative Pricing (Spot Market Q1 2026)

Prices vary significantly by pack size due to the hazardous shipping requirements (Corrosive, Moisture Sensitive).

| Supplier Tier | Pack Size | Price Range (USD) | Lead Time | Purity Guarantee |

| Catalog (US/EU) | 100 mg | $50 - $85 | 1-3 Days | >95% (NMR) |

| Catalog (US/EU) | 1 g | $180 - $250 | 1-3 Days | >95% (NMR) |

| Bulk (China Origin) | 100 g | $800 - $1,200 | 2-3 Weeks | >97% (HPLC) |

| Custom Synthesis | 1 kg | Inquire ( | 4-6 Weeks | >98% (GMP Opt.) |

Note: Prices are estimates based on standard building block economics. "Catalog" refers to suppliers like Sigma-Aldrich, BLDpharm, or Ambeed.

Validated Suppliers

Based on current database indexing, the following suppliers list this specific CAS:

-

BLDpharm: Product Code BD01013653.[1] Often holds stock in Shanghai/USA warehouses.

-

Sigma-Aldrich (MilliporeSigma): Product listed, likely sourced via third-party aggregation (Rare Chemical Library).

-

Ambeed: Competitive pricing on mg-scale for screening.

-

ChemScene: Specializes in heterocyclic building blocks; reliable for isomeric purity.

Part 4: Experimental Protocols

Quality Control (Self-Validation)

Before using a purchased batch, you must validate the integrity of the sulfonyl chloride, as it hydrolyzes to the sulfonic acid (unreactive to amines) during storage.

Protocol: The Morpholine Test

-

Dissolve 10 mg of the commercial sample in 0.5 mL dry DCM.

-

Add 2 equivalents of morpholine.

-

Stir for 5 minutes at RT.

-

Analyze via LC-MS or TLC.

-

Pass: Complete conversion to the sulfonamide (M+Morpholine mass).

-

Fail: Presence of unreacted material or sulfonic acid peak (hydrolyzed starting material).

-

Standard Derivatization (Sulfonamide Formation)

-

Reagents: this compound (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv), DCM (Anhydrous).

-

Procedure:

-

Cool the amine/DIPEA solution in DCM to 0°C.

-

Add the sulfonyl chloride dropwise (solution in DCM).

-

Warm to RT and stir for 1-2 hours.

-

Critical Step: Wash with 1N HCl to remove excess amine/DIPEA. (Do not use basic wash, as the ester may hydrolyze).

-

Dry over MgSO4 and concentrate.

-

Part 5: Supply Chain Decision Matrix

Use this flowchart to determine your sourcing strategy based on project phase.

Figure 2: Decision matrix for procurement. For sensitive SAR studies, custom synthesis via the diazonium route is recommended to avoid regioisomers.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Building Blocks and Rare Chemicals Catalog.Link

-

BenchChem. Technical Note: Regioselectivity in Chlorosulfonation of Benzoates.Link

Sources

- 1. bldpharm.com.tr [bldpharm.com.tr]

- 2. Ethyl 3,5-dibromobenzoate | 67973-33-5 | Benchchem [benchchem.com]

- 3. cacheby.com [cacheby.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 929975-83-7,5-methyl-5’-(trifluoromethyl)-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. bldpharm.com.tr [bldpharm.com.tr]

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate MSDS and safety data sheet

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is a high-value bifunctional electrophile used primarily in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity: the sulfonyl chloride moiety provides a rapid handle for sulfonamide formation (a privileged pharmacophore), while the aryl bromide serves as a latent site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.

Due to the specific substitution pattern (3-bromo, 4-chlorosulfonyl), this molecule is often a custom-synthesized intermediate rather than a bulk commodity. Consequently, safety data must often be extrapolated from its closest structural analogs (e.g., Mthis compound, CAS 1354953-47-1) and the general class of aryl sulfonyl chlorides.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 327.58 g/mol |

| Structural Class | Halogenated Aryl Sulfonyl Chloride / Benzoate Ester |

| Analog CAS (Methyl Ester) | 1354953-47-1 (Reference for hazard extrapolation) |

| Isomer CAS (4-Br, 3-SO2Cl) | 1155911-23-1 (Reference for physical properties) |

| Physical State | White to off-white crystalline solid (low-melting) or viscous oil (if impure) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols |

Hazard Identification (GHS Classification)

CRITICAL WARNING: This compound is a Lachrymator and Corrosive . It hydrolyzes rapidly in the presence of moisture to release Hydrochloric Acid (

GHS Label Elements[5]

-

Signal Word: DANGER

-

Pictograms:

- (Corrosive)

- (Irritant)

Hazard Statements (H-Codes)

| Code | Hazard Statement |

| H314 | Causes severe skin burns and eye damage. |

| H318 | Causes serious eye damage.[1][2][3][4] |

| H290 | May be corrosive to metals.[2] |

| EUH014 | Reacts violently with water. |

| EUH029 | Contact with water liberates toxic gas ( |

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[7] Rinse skin with water [or shower].[3][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses, if present and easy to do.[1][2][3][5][7] Continue rinsing.[9][2][3][5][7]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Technical Handling & Storage Protocols

As a Senior Application Scientist, I emphasize that the integrity of your experiment depends on the quality of this reagent. Sulfonyl chlorides are notoriously unstable if mishandled.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit hydrolysis.

-

Atmosphere: Inert Gas (Argon/Nitrogen) REQUIRED. The compound is hygroscopic.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.

Operational Handling (The "Dry Chain")

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Solvent Selection: Use only anhydrous solvents (DCM, THF, DMF). Water content must be

. -

Quenching: Never add water directly to the neat solid. Quench reaction mixtures by slowly adding them to a stirred mixture of ice/water or aqueous base.

Synthetic Utility & Reaction Engineering

The value of this compound lies in its ability to serve as a "linchpin" in divergent synthesis.

Functionalization Workflow

The following diagram illustrates the standard workflow for utilizing this scaffold. The Sulfonamide formation is typically performed first due to the high reactivity of the sulfonyl chloride, followed by manipulations of the bromide or ester.

Figure 1: Divergent synthesis workflow. The sulfonyl chloride is the primary reactive handle, followed by orthogonal functionalization of the bromide or ester.

Standard Operating Procedure: Sulfonamide Formation

Objective: Synthesis of a sulfonamide library member.

Reagents:

-

This compound (1.0 equiv)

-

Amine ($ \text{R-NH}_2 $) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM), Anhydrous

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine and TEA in anhydrous DCM under an Argon atmosphere. Cool to 0°C .

-

Addition: Dissolve This compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LCMS.[6]

-

QC Check: Look for the disappearance of the starting material peak. Note that the sulfonyl chloride may hydrolyze on LCMS columns; sampling as a methyl ester derivative (by quenching an aliquot with MeOH) is a common validation trick.

-

-

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), followed by saturated

and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Emergency Response & Toxicology

Acute Exposure Management

-

Eye Contact: TIME CRITICAL. Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. The hydrolysis produces HCl, causing rapid corneal opacity. Consult an ophthalmologist immediately.

-

Skin Contact: Wipe off excess material dry before washing. Then wash with soap and water.[9][2][3][6] If water is applied to the bulk solid on skin, thermal burns from the exotherm may occur.

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to HCl inhalation, provide oxygen.

Spill Cleanup

-

Evacuate the area and ensure good ventilation.[9][1][2][3][4][6][7]

-

Wear full PPE: Respirator (Acid gas cartridge), Nitrile gloves (double gloved), and safety goggles.

-

Do not use water. Cover the spill with dry lime, sand, or soda ash to neutralize the acid generated.

-

Sweep up carefully to avoid dust generation and place in a chemical waste container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-bromo-3-(chlorosulfonyl)benzoate (Isomer Reference). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. store.sangon.com [store.sangon.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Distinguishing Key Isomers: A Comparative Analysis of Ethyl 3-bromo-4-chlorosulfonylbenzoate and Ethyl 4-bromo-3-chlorosulfonylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-bromo-4-chlorosulfonylbenzoate and its regioisomer, ethyl 4-bromo-3-chlorosulfonylbenzoate, are versatile intermediates in medicinal chemistry, primarily serving as precursors for a diverse range of sulfonamide derivatives. The precise positioning of the bromo and chlorosulfonyl substituents on the benzoate ring profoundly influences the synthetic strategy, analytical characterization, and ultimately, the biological activity of their downstream products. This technical guide provides a comprehensive analysis of the core differences between these two isomers, focusing on their synthesis, regioselectivity, spectroscopic differentiation, and implications for drug discovery. We offer field-proven insights and detailed protocols to empower researchers to unambiguously synthesize, characterize, and strategically deploy the correct isomer for their specific research and development objectives.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two compounds lies in the substitution pattern on the aromatic ring. This seemingly subtle variation in structure leads to distinct chemical properties and spectroscopic signatures.

-

Ethyl 3-bromo-4-chlorosulfonylbenzoate: The bromo group is at position 3, and the chlorosulfonyl group is at position 4.

-

Ethyl 4-bromo-3-chlorosulfonylbenzoate: The bromo group is at position 4, and the chlorosulfonyl group is at position 3.[1]

A direct comparison of their calculated and known properties is summarized below.

| Property | Ethyl 3-bromo-4-chlorosulfonylbenzoate | Ethyl 4-bromo-3-chlorosulfonylbenzoate |

| Molecular Formula | C₉H₈BrClO₄S | C₉H₈BrClO₄S |

| Molecular Weight | 327.58 g/mol | 327.58 g/mol [1] |

| CAS Number | Not readily available | 1155911-23-1[1] |

| Appearance | Predicted: Solid or viscous liquid | Solid or viscous liquid |

| Predicted LogP | 2.55 | 2.55[1] |

| Predicted TPSA | 60.44 Ų | 60.44 Ų[1] |

Diagram: Isomeric Structures

Caption: Chemical structures of the two regioisomers.

Synthesis and the Principle of Regioselectivity

The synthesis of these isomers typically involves the direct chlorosulfonation of the corresponding ethyl bromobenzoate precursor. The outcome of this reaction is governed by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents dictate the position of the incoming chlorosulfonyl group.

Causality of Experimental Choice: Understanding Directing Effects

In an electrophilic aromatic substitution reaction like chlorosulfonation, the existing groups on the benzene ring direct the position of the incoming electrophile (in this case, derived from chlorosulfonic acid).[2]

-

Ethyl Ester Group (-COOEt): This group is moderately deactivating and a meta-director . It withdraws electron density from the ring through resonance, making the ortho and para positions less favorable for electrophilic attack.

-

Bromo Group (-Br): This group is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

Synthesis of Ethyl 4-bromo-3-chlorosulfonylbenzoate (The Favored Isomer): The precursor is ethyl 4-bromobenzoate.

-

The -Br group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho).

-

The -COOEt group at position 1 directs incoming electrophiles to positions 3 and 5 (meta). The position common to both directing influences is position 3 (and 5, which is equivalent). Therefore, the chlorosulfonation of ethyl 4-bromobenzoate is expected to yield the ethyl 4-bromo-3-chlorosulfonylbenzoate isomer as the major product.

Synthesis of Ethyl 3-bromo-4-chlorosulfonylbenzoate (The Challenging Isomer): The precursor is ethyl 3-bromobenzoate.

-

The -Br group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).

-

The -COOEt group at position 1 directs incoming electrophiles to position 5 (meta). In this case, the directing effects are competitive. Attack at position 4 is directed by the bromo group (para), while attack at position 5 is directed by the ester group (meta). Synthesizing the 3-bromo-4-chlorosulfonyl isomer as a pure compound would likely require a more complex, multi-step synthetic route or result in a mixture of isomers requiring careful separation.[3]

Diagram: Synthesis and Regioselectivity

Caption: Regioselective synthesis of the 4-bromo-3-chlorosulfonyl isomer.

Protocol: General Synthesis of an Ethyl Bromochlorosulfonylbenzoate

This protocol is a representative method for the chlorosulfonation of an aromatic ester.[2][4] It must be performed with extreme caution due to the hazardous nature of chlorosulfonic acid.

Materials:

-

Ethyl 4-bromobenzoate (1.0 eq)

-

Chlorosulfonic acid (4-5 eq)

-

Thionyl chloride (optional, as a co-reagent)

-

Dichloromethane (anhydrous, as solvent if needed)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas).

-

Reagent Addition: In a fume hood, charge the flask with ethyl 4-bromobenzoate. If using a solvent, dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Chlorosulfonation: Add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.

-

Causality Note: Slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and minimize side reactions.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching (Critical Step): Very slowly and carefully pour the reaction mixture onto a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The crude product can be purified by recrystallization or column chromatography. The structure and purity of the resulting isomer must be validated by NMR, IR, and MS analysis.

Spectroscopic Differentiation and Characterization

The most definitive way to distinguish between the two isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5][6]

¹H NMR Spectroscopy: The Definitive Tool

The chemical shifts and, more importantly, the coupling (splitting) patterns of the three aromatic protons are unique for each isomer.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Ethyl 3-bromo-4-chlorosulfonylbenzoate (Predicted) | Ethyl 4-bromo-3-chlorosulfonylbenzoate (Predicted) |

| Aromatic H (ortho to -COOEt) | ~8.2 ppm (d, J≈2 Hz) | ~8.5 ppm (d, J≈2 Hz) |

| Aromatic H (ortho to -Br) | ~8.0 ppm (dd, J≈8.5, 2 Hz) | ~7.9 ppm (d, J≈8.5 Hz) |

| Aromatic H (ortho to -SO₂Cl) | ~7.9 ppm (d, J≈8.5 Hz) | ~8.2 ppm (dd, J≈8.5, 2 Hz) |

| -OCH₂CH₃ | ~4.4 ppm (q, J≈7.1 Hz) | ~4.4 ppm (q, J≈7.1 Hz) |

| -OCH₂CH₃ | ~1.4 ppm (t, J≈7.1 Hz) | ~1.4 ppm (t, J≈7.1 Hz) |

-

Key Differentiator for 4-bromo-3-chlorosulfonyl isomer: The proton at C5 (ortho to -Br) will appear as a clean doublet with a large ortho coupling constant (J ≈ 8.5 Hz) from its neighbor at C6. The proton at C2 (between the ester and sulfonyl chloride) will be a small doublet (meta coupling, J ≈ 2 Hz), and the proton at C6 will be a doublet of doublets.

-

Key Differentiator for 3-bromo-4-chlorosulfonyl isomer: The pattern will be different. The proton at C2 (ortho to the ester) will be a small doublet. The proton at C5 (between the bromo and sulfonyl groups) will be a large doublet, and the proton at C6 will be a doublet of doublets. The precise chemical shifts will vary, but the splitting pattern is the most reliable diagnostic tool.[7]

Diagram: Analytical Workflow

Caption: A typical workflow for the characterization of sulfonyl chloride isomers.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Both isomers will show characteristic strong absorptions for the C=O stretch of the ester (~1720-1730 cm⁻¹), and two strong bands for the asymmetric and symmetric S=O stretches of the sulfonyl chloride (~1375-1385 cm⁻¹ and ~1170-1190 cm⁻¹). While the exact wavenumbers may differ slightly, IR is generally not sufficient on its own to distinguish the isomers.[6]

-

Mass Spectrometry (MS): Both isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Fragmentation patterns may differ upon electron impact ionization, potentially offering another point of differentiation, but this requires detailed analysis.[5]

Reactivity and Implications in Drug Development

The sulfonyl chloride functional group is a potent electrophile, making both isomers valuable reagents.[8] Their primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[9]

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs.[10] The choice between the 3-bromo-4-sulfamoyl or 4-bromo-3-sulfamoyl benzoate scaffold can have significant consequences for drug design:

-

Receptor Binding: The different spatial arrangement of the bromo, ester, and sulfonamide groups will alter the way the molecule fits into a target protein's binding pocket. This can dramatically affect potency and selectivity.

-

Physicochemical Properties: The substitution pattern influences properties like solubility, lipophilicity (LogP), and metabolic stability. For instance, the position of the bromine atom can block or open sites for metabolic attack by cytochrome P450 enzymes.[10]

-

Synthetic Accessibility: As discussed, the 4-bromo-3-chlorosulfonyl isomer is generally more straightforward to synthesize, making it a more practical starting point for library synthesis and initial lead discovery efforts.

Diagram: Application in Sulfonamide Synthesis

Caption: Core application of the title isomers in forming sulfonamides.

Conclusion

While ethyl 3-bromo-4-chlorosulfonylbenzoate and ethyl 4-bromo-3-chlorosulfonylbenzoate are isomers with identical formulas and molecular weights, they are distinct chemical entities. The key differences lie in their synthesis, which is dictated by the directing effects of the substituents, and their characterization, where ¹H NMR spectroscopy stands out as the definitive tool for differentiation. For drug development professionals, understanding these differences is paramount, as the choice of isomer directly impacts the synthetic feasibility and the pharmacological profile of the resulting sulfonamide-based drug candidates. The 4-bromo-3-chlorosulfonyl isomer is the more readily accessible of the two, making it a common starting point for discovery chemistry.

References

-

PubChem. Ethyl 4-bromo-3-chlorobenzoate. [Link]

-

Hone, C. A., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

ResearchGate. ¹H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j). [Link]

-

Barreiro, G., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

-

National Center for Biotechnology Information. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF. [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. 4-Bromo-2-chlorobenzoic acid. [Link]

-

PubChem. 4-Bromobenzoic acid. [Link]

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

PubChemLite. Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate (C10H10BrClO4S). [Link]

-

Journal of Synthetic Chemistry. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

-

NIST WebBook. Ethyl-4-chlorobenzoate. [Link]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

U.S. Environmental Protection Agency. Ethyl 3-bromo-4-butoxybenzoate Properties. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Supporting Information. General procedure for the synthesis of esters. [Link]

-

SpectraBase. 1-Bromo-4-ethylbenzene - Optional[¹H NMR] - Chemical Shifts. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

International Journal of Current Research. AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Medicinal Chemistry of Brominated Sulfonyl Benzoate Esters: Synthesis, Mechanism, and Therapeutic Applications

Abstract

The confluence of unique chemical functionalities within a single molecular scaffold often gives rise to novel therapeutic agents with significant potential. Brominated sulfonyl benzoate esters represent such a class of compounds, integrating the electrophilic reactivity of the sulfonyl group, the metabolic and structural versatility of the benzoate ester, and the potent modulating effects of bromine. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this chemical scaffold. We will dissect the strategic rationale behind its design, detail robust synthetic pathways, and illuminate its primary application as a platform for developing targeted covalent enzyme inhibitors. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for harnessing the potential of brominated sulfonyl benzoate esters in modern medicinal chemistry.

The Strategic Rationale for the Brominated Sulfonyl Benzoate Scaffold

The power of the brominated sulfonyl benzoate ester scaffold lies in the synergistic contribution of its three core components. Understanding the role of each is critical to appreciating its utility in drug design.

The Sulfonyl Core: A Versatile Anchor and Reactive Warhead

Sulfonyl-containing compounds are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] The sulfonyl group (R-SO₂-R') is a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets.[2] Its tense chemical structure can also constrain the conformations of side chains, pre-organizing the molecule to fit into an enzyme's active site.[2]

Beyond non-covalent interactions, the sulfonyl group can be engineered to act as an electrophilic "warhead" for targeted covalent inhibition. When linked to a suitable leaving group, the sulfur atom becomes susceptible to nucleophilic attack from amino acid residues like lysine or tyrosine, forming a stable, irreversible bond with the target protein.[3] This mechanism can lead to enhanced potency, longer duration of action, and a reduced risk of drug resistance.[4]

The Benzoate Ester Linker: A Tunable Modulator

The benzoate ester moiety serves as a versatile linker and a critical modulator of physicochemical properties. The ester group itself can be hydrolyzed by esterases in the body, offering a potential avenue for prodrug strategies. Furthermore, the aromatic ring and the ester's alkyl group can be readily modified to fine-tune solubility, membrane permeability, and metabolic stability. This allows for the optimization of a compound's pharmacokinetic profile, a crucial step in translating a potent inhibitor into a viable drug candidate.

The Role of Bromination: Enhancing Affinity and Potency

The introduction of a bromine atom onto the scaffold is a strategic decision with multiple benefits.[5] Once considered a simple lipophilic substituent, bromine is now understood to play a more sophisticated role in drug-target interactions.

-

Halogen Bonding: Bromine can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen atom (the "sigma-hole") interacts favorably with a nucleophilic or electron-rich site on the target protein.[6] This can significantly increase binding affinity and selectivity.

-

Increased Lipophilicity: Bromination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.[5]

-

Modulation of Metabolism: The presence of a bromine atom can alter a drug's metabolic profile, potentially blocking sites of oxidative metabolism and increasing its half-life.[6]

The strategic placement of bromine can therefore transform a moderately active compound into a highly potent and specific therapeutic agent.[7]

General Synthesis of Brominated Sulfonyl Benzoate Esters

The modular nature of this scaffold lends itself to a logical and adaptable synthetic approach. A common strategy involves the initial protection of a carboxylic acid, followed by the formation of the key sulfonyl or sulfonamide linkage, and optional diversification.

Caption: General synthetic workflow for brominated sulfonyl benzoate esters.

Detailed Protocol: Synthesis from 4-Amino-3-bromobenzoic Acid

This protocol provides a representative, multi-step synthesis for creating a library of N-substituted brominated sulfonyl benzoate esters, adapted from established methodologies.[8]

Step 1: Fischer Esterification (Carboxylic Acid Protection)

-

Setup: To a round-bottom flask, add 4-amino-3-bromobenzoic acid (1.0 equiv.) and anhydrous methanol (approx. 10 mL per gram of starting material).

-

Acid Catalyst: Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1 equiv.) dropwise with continuous stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution by the slow, dropwise addition of a 10% Na₂CO₃ solution until gas evolution ceases.

-

Isolation: Collect the precipitated solid, Methyl 4-amino-3-bromobenzoate, by vacuum filtration. Wash the solid thoroughly with cold deionized water and dry it under a vacuum.

Step 2: Sulfonamide Formation via Hinsberg Reaction

-

Setup: Dissolve the ester product from Step 1 (1.0 equiv.) in pyridine or a suitable solvent with a non-nucleophilic base like triethylamine (TEA).

-

Reaction: Cool the solution in an ice bath and add the desired sulfonyl chloride (R-SO₂Cl, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and acidify with 1M HCl. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Step 3 (Optional): Saponification (Ester Deprotection)

-

Setup: Dissolve the purified sulfonamide ester from Step 2 (1.0 equiv.) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis: Add Lithium Hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to precipitate the final carboxylic acid product. Collect the solid by vacuum filtration.

Applications in Drug Discovery: Targeted Covalent Enzyme Inhibition

A primary application of brominated sulfonyl benzoate esters is in the design of targeted covalent inhibitors (TCIs).[9] TCIs first bind to their target protein non-covalently, and this proximity then facilitates a rapid reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue at the target site.[9]

Mechanism of Covalent Targeting

The sulfonyl group of the ester is the key. The benzoate ester, particularly when brominated, can act as an excellent leaving group. A nucleophilic residue (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) in the enzyme's binding pocket can attack the electrophilic sulfur atom. This results in the formation of a stable sulfonamide or sulfonate ester bond, respectively, and the displacement of the brominated benzoate portion.

Caption: Two-step mechanism of targeted covalent inhibition.

Case Study: Antimicrobial Agents

Research into novel antimicrobial agents has explored N-acyl-α-amino acid derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment.[7] In one study, scientists strategically replaced a chlorine atom with the more lipophilic bromine atom.[7] The objective was to enhance the lipophilic character of the compounds, potentially improving membrane penetration and target engagement in pathogens, while maintaining favorable electronic effects.[7] This modification led to promising antimicrobial and antibiofilm activity against Gram-positive pathogens.[7]

Table 1: Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

| Modification to Scaffold | Rationale | Expected Impact on Activity |

| Replace -Cl with -Br on Phenylsulfonyl Ring | Increase lipophilicity; enhance halogen bonding potential.[7] | Increased potency against Gram-positive bacteria. |

| Vary Amino Acid Moiety (e.g., Valine) | Modulate interactions with specific pockets of the target enzyme. | Potency and selectivity are highly dependent on the target. |

| Convert Carboxylic Acid to Ester | Increase membrane permeability (prodrug strategy). | May increase cellular uptake but requires intracellular hydrolysis. |

| Alter Bromine Position (ortho, meta, para) | Fine-tune electronic effects and halogen bond geometry. | Can significantly impact binding affinity and selectivity. |

Potential in Oncology: Targeting Kinases and Other Enzymes

The sulfonamide scaffold is prevalent in anticancer drug discovery, notably in inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[10][11] The development of small-molecule drugs targeting VEGFR-2 is a crucial strategy for treating angiogenesis-dependent cancers.[10][11]

Brominated sulfonyl benzoate esters are a promising, yet underexplored, class for this target. The sulfonyl group can engage with the kinase hinge region, while the brominated phenyl ring can occupy hydrophobic pockets, forming halogen bonds to boost affinity. The potential for covalent inhibition offers a path to overcome the drug resistance that often plagues non-covalent kinase inhibitors.[10]

Future Perspectives and Challenges

The rational design of brominated sulfonyl benzoate esters as targeted covalent inhibitors is a field ripe with opportunity. The ability to tune the reactivity of the sulfonyl "warhead" and the binding affinity of the scaffold provides a powerful toolkit for medicinal chemists.

Future Directions:

-

Proteome-Wide Profiling: Using these compounds as chemical probes to identify new "druggable" targets by covalently labeling proteins with reactive lysine or tyrosine residues.[3]

-

Reversible Covalent Inhibition: Modifying the sulfonyl group to allow for reversible covalent bonding, which can be advantageous for targets where permanent inhibition may lead to toxicity.[12]

-

Multi-Target Agents: Designing hybrids that incorporate this scaffold to inhibit multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer.[10]

Challenges:

-